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Compound of Interest

Compound Name: (2-Methylcyclopropyl)thiourea

CAS No.: 1248026-56-3

Cat. No.: B2717123

Get Quote

Technical Reference Guide | Version 1.0

Executive Summary & Chemical Identity
Target Analyte: (2-Methylcyclopropyl)thiourea CAS Registry Number: 1248026-56-3

Molecular Formula: C₅H₁₀N₂S Exact Mass: 130.0565 Da

This guide serves as a technical manual for the spectroscopic characterization of (2-
Methylcyclopropyl)thiourea. As a Senior Application Scientist, I have structured this

document to move beyond simple data listing. We will explore the diagnostic features that

confirm structural integrity, distinguishing this moiety from potential synthetic byproducts (such

as isothiocyanates or ureas) and stereoisomers.

The cyclopropyl ring, particularly when substituted, introduces unique anisotropic effects in

NMR and specific ring-strain signatures in IR/MS. This guide provides the self-validating

protocols required to confirm these features.
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To understand the spectra, one must understand the origin. The most robust synthesis involves

the nucleophilic addition of 2-methylcyclopropan-1-amine to a thiocyanate source (e.g.,

ammonium thiocyanate) or the reaction of the amine with benzoyl isothiocyanate followed by

hydrolysis.

Note on Stereochemistry: The 2-methylcyclopropyl moiety exists as cis and trans isomers.

Unless chirally pure starting materials are used, spectra will often show signal doubling

(diastereomeric mixtures). The data below assumes the thermodynamically dominant trans-

isomer unless noted.

Visualization: Synthesis & Impurity Logic
The following diagram outlines the primary synthesis route and potential spectroscopic

contaminants.
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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential

spectroscopic impurities (dimers/ureas).

Mass Spectrometry (MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for thioureas

due to the basicity of the nitrogen atoms.

Diagnostic Fragmentation
The cyclopropyl ring is fragile under high collision energies. A "soft" ionization is critical to

observe the molecular ion.
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Ion Type m/z (Theoretical) Description Diagnostic Value

[M+H]⁺ 131.06
Protonated Molecular

Ion

Primary Confirmation.

Must be the base

peak in soft ESI.

[M+Na]⁺ 153.04 Sodium Adduct

Common in

glass/solvent

contamination;

confirms MW.

[2M+H]⁺ 261.11 Dimer

Often observed in

concentrated samples

due to H-bonding.

Fragment ~97.0 [M+H - H₂S]⁺

Loss of Hydrogen

Sulfide (34 Da).

Characteristic of

thioureas.

Fragment ~74.0 [M+H - C₄H₇]⁺

Loss of

methylcyclopropyl

radical. Leaves

thiourea core.[1]

Protocol Tip: If the [M+H - NH₃] peak (m/z ~114) is dominant, the source temperature is likely

too high, causing thermal degradation before ionization. Lower the desolvation temperature to

<250°C.

Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on solid neat sample.

The thiourea functional group (N-C(=S)-N) is a "thiono" system. Unlike carbonyls, the C=S

stretch is not a single, clean band but couples with N-H deformations, resulting in "Thioamide

Bands" (I, II, III, IV).
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Frequency (cm⁻¹) Vibration Mode Intensity
Structural
Assignment

3350 - 3150 ν(N-H) Strong, Broad

Primary & Secondary

Amine stretching.

Broadening indicates

H-bonding network.

2980 - 2850 ν(C-H) Medium

Cyclopropyl C-H

stretches (unusually

high frequency for

alkanes due to ring

strain).

1620 - 1590 δ(NH₂) Strong

Scissoring

deformation of the

terminal amino group.

1550 - 1480 Thioamide II Strong

Coupling of N-H

bending and C-N

stretching.

1100 - 1050 ν(C=S) Medium

Diagnostic: The

"breathing" of the

thiocarbonyl. Much

lower than C=O.

~850 - 820 Ring Def. Medium
Cyclopropyl ring

deformation.

Nuclear Magnetic Resonance (NMR)
Methodology:

Solvent: DMSO-d₆ is mandatory. Chloroform-d often causes line broadening due to NH

exchange and poor solubility.

Frequency: 400 MHz or higher recommended to resolve cyclopropyl splitting.
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¹H NMR (Proton) Data
The cyclopropyl protons are the "fingerprint." They appear at very high field (low ppm), often <

1.0 ppm, except for the methine proton attached to the nitrogen.

Shift (δ ppm) Multiplicity Integral Assignment Notes

7.80 - 8.10 Broad Singlet 1H NH (Internal)

Highly

deshielded by

C=S anisotropy.

Disappears with

D₂O shake.

6.90 - 7.30 Broad Singlet 2H NH₂ (Terminal)

Restricted

rotation around

C-N bond may

split this into two

broad humps at

low temp.

2.20 - 2.35 Multiplet 1H CH-N (Ring)

The "alpha"

proton on the

ring.

0.95 - 1.05 Doublet (J≈6Hz) 3H CH₃

Methyl group

attached to the

ring.

0.80 - 0.95 Multiplet 1H Ring CH-CH₃

The "beta"

proton carrying

the methyl.

0.40 - 0.60 Multiplet 2H Ring CH₂

The methylene

protons of the

ring. High-field

shielding is

characteristic.

¹³C NMR (Carbon) Data
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Shift (δ ppm) Assignment Notes

182.5 C=S

Critical Proof. Carbonyls

appear ~160 ppm (urea).

Thiocarbonyls are >180 ppm.

34.2 CH-N Alpha carbon.

18.5 CH-CH₃ Beta carbon.

13.1 Ring CH₂ High-field methylene.

11.8 CH₃ Methyl group.

(Note: Exact shifts may vary ±0.5 ppm depending on concentration and temperature due to H-

bonding effects in DMSO).

Experimental Workflow & Validation
Workflow Visualization
The following diagram details the logical flow for validating a sample of (2-
Methylcyclopropyl)thiourea.
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Figure 2: Step-by-step validation logic. Failure at any diamond node requires re-purification.
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Detailed Protocol
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear.

Turbidity suggests inorganic salts (e.g., NH₄SCN residue).

Acquisition:

Run ¹H NMR (16 scans). Look for the broad NH signals > 7 ppm.

Run ¹³C NMR (512 scans). The quaternary C=S carbon relaxes slowly; use a relaxation

delay (d1) of at least 2-3 seconds to ensure the signal at 180 ppm is visible.

Troubleshooting:

Double Peaks? If the methyl doublet appears as two sets of doublets, you have a mixture

of cis/trans isomers. This is common and acceptable unless chiral purity is required.

Missing NH? If the sample is "wet" (contains H₂O), the NH protons may exchange and

broaden into the baseline. Dry the sample or add a drop of D₂O to confirm exchange

(signals will vanish).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tara.tcd.ie [tara.tcd.ie]

To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of (2-
Methylcyclopropyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2717123/docs#comprehensive-spectroscopic-
profiling-of-2-methylcyclopropyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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